molecular formula C20H25NO B2938341 1-Benzyl-4-((benzyloxy)methyl)piperidine CAS No. 138030-84-9

1-Benzyl-4-((benzyloxy)methyl)piperidine

Cat. No.: B2938341
CAS No.: 138030-84-9
M. Wt: 295.426
InChI Key: CHUMPFKYVVLYMQ-UHFFFAOYSA-N
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Description

1-Benzyl-4-((benzyloxy)methyl)piperidine is a chemical compound belonging to the class of piperidine derivatives. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a benzyl group and a benzyloxy group attached to the piperidine ring, making it a significant molecule in various chemical and pharmaceutical applications .

Preparation Methods

The synthesis of 1-Benzyl-4-((benzyloxy)methyl)piperidine typically involves multiple steps. One common method includes the reaction of benzylamine with methyl acrylate under reflux conditions to form N,N-bis(β-propionate methyl ester)benzylamine. This intermediate is then cyclized in the presence of sodium methoxide to yield the desired piperidine derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-Benzyl-4-((benzyloxy)methyl)piperidine undergoes various chemical reactions, including:

Scientific Research Applications

1-Benzyl-4-((benzyloxy)methyl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-((benzyloxy)methyl)piperidine involves its interaction with monoamine transporters and receptors. It acts as a monoamine releasing agent, promoting the release of neurotransmitters such as dopamine and norepinephrine. This action is mediated through its binding to transporter proteins, leading to increased synaptic concentrations of these neurotransmitters .

Comparison with Similar Compounds

1-Benzyl-4-((benzyloxy)methyl)piperidine can be compared with other piperidine derivatives such as:

These comparisons highlight the unique structural features and functional properties of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-benzyl-4-(phenylmethoxymethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO/c1-3-7-18(8-4-1)15-21-13-11-20(12-14-21)17-22-16-19-9-5-2-6-10-19/h1-10,20H,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUMPFKYVVLYMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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